molecular formula C10H8Cl2O B3025285 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one CAS No. 248607-58-1

5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3025285
CAS No.: 248607-58-1
M. Wt: 215.07 g/mol
InChI Key: PZKHBGYPFVREIL-UHFFFAOYSA-N
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Description

5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one (CAS: 248607-58-1) is a chlorinated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold. Its molecular formula is C₁₀H₈Cl₂O, with a molecular weight of 215.08 g/mol. Key physicochemical properties include:

  • Solubility: Requires dissolution in organic solvents (e.g., DMSO, methanol) for stock solutions.
  • Storage: Recommended at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .
  • Purity: Commercial batches exceed 98% purity, validated by COA and SDS documentation .

Properties

IUPAC Name

5,7-dichloro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKHBGYPFVREIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of 3,4-dihydronaphthalen-1(2H)-one. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like aluminum chloride. The reaction conditions often include maintaining a low temperature to control the reactivity of chlorine and prevent over-chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 5,7-dichloro-1,4-naphthoquinone.

    Reduction: Formation of 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 5,7-dichloro-3,4-dihydronaphthalen-1(2H)-one is C₁₀H₈Cl₂O, with a molecular weight of approximately 219.08 g/mol. The compound's reactivity is primarily influenced by its carbonyl functional group (C=O) and the positioning of the chlorine substituents at the 5 and 7 positions on the naphthalene ring. This configuration allows for various chemical reactions, including nucleophilic additions and electrophilic substitutions.

Pharmaceutical Applications

This compound serves as a precursor or intermediate in the synthesis of several pharmaceutical compounds. Research indicates that compounds with similar structures often exhibit significant biological activities such as:

  • Antimicrobial Activity : Compounds derived from this structure have been studied for their potential as antimicrobial agents.
  • Anticancer Properties : Several studies suggest that derivatives may possess anticancer activity, making them candidates for further pharmacological development.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various biological models.

Synthetic Routes

The synthesis of this compound can be accomplished through several methods. A typical synthetic route involves:

  • Formation of the Naphthalene Core : Starting from naphthalene derivatives.
  • Chlorination : Introducing chlorine substituents at the 5 and 7 positions.
  • Carbonyl Group Introduction : Typically achieved through oxidation processes.

Biological Interactions

Studies examining the interactions of this compound with biomolecules have revealed that it can form hydrogen bonds and π-stacking interactions due to its aromatic nature. These interactions are crucial for its biological efficacy and can influence its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Features References
5,7-Dichloro-DHN Cl at C5, C7 Enhanced lipophilicity; potential halogen bonding interactions.
2,2,7-Trichloro-DHN Cl at C2 (two), C7 Increased steric hindrance; crystallographically characterized.
7-Bromo-DHN derivatives (e.g., from [22]) Br at C7, benzylidene at C2 Improved cell permeability due to bromine; Claisen-Schmidt synthesis.
4,6,8-Trihydroxy-DHN OH at C4, C6, C8 High polarity; fungal-derived; weak cytotoxicity (IC₅₀ >78 µM).
6-Methoxy-DHN derivatives OMe at C6 Anti-neuroinflammatory activity (NF-κB inhibition; IC₅₀ ~10 µM).
Fluoro-DHN derivatives (e.g., from [5]) F at C7 Electron-withdrawing effects; used in Claisen-Schmidt condensations.

Anti-Neuroinflammatory Activity

  • 6-Methoxy-DHN (Compound 6m) : Demonstrated potent NF-κB inhibition (IC₅₀ ~10 µM) with low cytotoxicity in microglial cells, making it a candidate for treating neuroinflammatory disorders .
  • Bromo-DHN Derivatives : Enhanced metabolic stability and hydrophobic interactions due to bromine, though explicit bioactivity data are pending .

Cytotoxicity and Antimicrobial Effects

Physicochemical and Stability Considerations

  • Lipophilicity : Chloro and bromo derivatives exhibit higher logP values than hydroxy/methoxy analogues, impacting membrane permeability.
  • Stability :
    • 5,7-Dichloro-DHN : Requires storage at -80°C to prevent degradation .
    • Methoxy Derivatives : More stable at ambient temperatures due to reduced reactivity of methoxy groups .
  • Crystallography: Halogenated DHNs (e.g., 2,2,7-trichloro) adopt chair conformations in the cyclohexanone ring, with dihedral angles influencing molecular packing .

Biological Activity

5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one is a bicyclic aromatic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H8Cl2OC_{10}H_8Cl_2O and a molecular weight of approximately 219.08 g/mol. Its structure features two chlorine atoms at the 5 and 7 positions of the naphthalene ring, which significantly influence its chemical reactivity and biological activity due to the presence of a carbonyl functional group (C=O) .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains .
  • Anticancer Activity : The compound's derivatives are being explored for their potential as anticancer agents, particularly through interactions with key cellular pathways .

The mechanism of action for this compound derivatives often involves interaction with specific targets such as enzymes or receptors. For instance, compounds with similar structures have been investigated for their ability to inhibit epidermal growth factor receptor (EGFR), a crucial target in cancer therapy .

Case Studies

A series of studies have evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines. The following table summarizes the findings from one such study:

CompoundCell LineIC50 (μM)Selectivity Index
Compound AHuCCA-18.21>20
Compound BHepG227.91>20
Compound CA54930.73>20
Compound DMOLT-34.77>20

The selectivity index (SI) indicates the compound's ability to preferentially target cancer cells over normal cells .

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of derivatives of this compound. These compounds have been tested against various bacterial strains, showing promising results that warrant further exploration in drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves chlorination reactions starting from 3,4-dihydronaphthalen-1(2H)-one using chlorinating agents under controlled conditions. This process can yield various derivatives that may exhibit enhanced biological activity .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5,6-Dichloro-3,4-dihydronaphthalen-1(2H)-oneC₁₀H₈Cl₂ODifferent chlorine positioning affecting reactivity
5-Bromo-3,4-dihydronaphthalen-1(2H)-oneC₁₀H₉BrOContains bromine instead of chlorine
6-Chloro-3,4-dihydronaphthalen-1(2H)-oneC₁₀H₉ClOChlorine at position 6 alters biological activity

These comparisons illustrate how variations in substituents can lead to significant differences in chemical behavior and biological activity .

Q & A

How can the Claisen-Schmidt condensation reaction be optimized for synthesizing halogenated 3,4-dihydronaphthalen-1(2H)-one derivatives?

Basic Research Focus : Synthesis methodology
Methodological Answer :
The Claisen-Schmidt condensation reaction is widely used to synthesize arylidene-substituted dihydronaphthalenones. For halogenated derivatives like 5,7-dichloro variants:

  • Catalyst Selection : Use base catalysts (e.g., NaOH or KOH) in ethanol or methanol under reflux conditions. For electron-deficient aromatic aldehydes, acidic conditions (e.g., HCl) may improve yields .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation. Lower temperatures reduce side reactions but prolong synthesis time .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the dihydronaphthalenone ring can slow reaction kinetics due to reduced nucleophilicity. Pre-activation of the carbonyl group via protonation may mitigate this .

What are the critical challenges in resolving crystal structures of 5,7-dichloro derivatives using X-ray crystallography?

Advanced Research Focus : Structural analysis
Methodological Answer :

  • Hydrogen Placement : In SHELXL refinement, hydrogen atoms are often placed in idealized positions (e.g., d(C–H) = 0.93–0.97 Å) and treated as riding atoms. For disordered regions, omit problematic H atoms and refine with isotropic displacement parameters .
  • Halogen Effects : Heavy atoms like Cl introduce strong electron density, complicating the resolution of lighter atoms. Use high-resolution data (≤ 0.8 Å) and dual-space methods (e.g., SHELXD) for phase determination .
  • Torsion Angles : The dihedral angle between aromatic rings (e.g., 51.7° in brominated analogs) impacts molecular packing. Verify angles against similar structures to identify steric or electronic distortions .

How do structural modifications (e.g., Cl vs. Br substitution) influence biological activity in dihydronaphthalenone derivatives?

Advanced Research Focus : Structure-activity relationships (SAR)
Methodological Answer :

  • Halogen Effects : Chlorine enhances metabolic stability and hydrophobic interactions, while bromine increases steric bulk and polarizability, potentially improving binding to targets like kinases or GPCRs .
  • Positional Isomerism : 5,7-Dichloro substitution may disrupt π-π stacking compared to mono-halogenated analogs, altering bioactivity. Compare IC₅₀ values in assays targeting NF-κB or adenosine receptors to quantify effects .
  • Contradiction Resolution : Discrepancies in activity data (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from assay conditions (e.g., cell permeability). Use molecular docking to validate binding modes against crystal structures .

What analytical techniques are recommended for assessing the purity of 5,7-dichloro-3,4-dihydronaphthalen-1(2H)-one?

Basic Research Focus : Analytical validation
Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Monitor for peaks corresponding to unreacted starting materials or dehydration byproducts .
  • Spectroscopy : ¹H NMR integration of aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C NMR). Compare integrals to theoretical values for stoichiometric purity .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out halogen loss or oxidation artifacts .

How can computational methods predict the pharmacokinetic properties of halogenated dihydronaphthalenones?

Advanced Research Focus : Drug design
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like ACE or cyclooxygenase-2. Halogens often occupy hydrophobic pockets; adjust scoring functions to prioritize van der Waals contacts .
  • ADMET Prediction : Tools like SwissADME estimate logP (clogP ~3.2 for 5,7-dichloro derivatives) and metabolic susceptibility. Chlorine reduces CYP450-mediated oxidation compared to methoxy groups .
  • Dynamic Simulations : MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes. Monitor RMSD for halogen-bond persistence over 100-ns trajectories .

What role does crystal packing play in the physicochemical stability of dihydronaphthalenone derivatives?

Advanced Research Focus : Material science
Methodological Answer :

  • Intermolecular Interactions : Weak hydrogen bonds (e.g., C–H···O) and π-π stacking stabilize crystal lattices. In 7-bromo analogs, C18–H···O1 interactions form 1D chains, while C–H···π contacts create layered packing .
  • Solubility Implications : Tight packing (e.g., monoclinic P2₁/n symmetry) reduces aqueous solubility. Co-crystallization with cyclodextrins or PEG derivatives can enhance dissolution rates .
  • Thermal Stability : DSC analysis reveals melting points correlated with packing density. Halogens increase melting points (e.g., 5,7-dichloro derivative: ~180°C) compared to non-halogenated analogs .

How should researchers address scalability challenges when transitioning from lab-scale to pilot-scale synthesis?

Basic Research Focus : Process optimization
Methodological Answer :

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up. Monitor polymorph formation via PXRD .
  • Reagent Stoichiometry : Optimize molar ratios to minimize excess reagents. For Claisen-Schmidt reactions, a 1:1.2 ratio of ketone to aldehyde balances yield and waste .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify sensitive functional groups (e.g., ketone oxidation). Use inert atmospheres or antioxidants during storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one

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